molecular formula C20H20N2O2S2 B2966658 N-(2-(ethylthio)-4-phenylthiazol-5-yl)-2-phenoxypropanamide CAS No. 1049254-67-2

N-(2-(ethylthio)-4-phenylthiazol-5-yl)-2-phenoxypropanamide

Cat. No.: B2966658
CAS No.: 1049254-67-2
M. Wt: 384.51
InChI Key: PKFMJEPCDXQHQB-UHFFFAOYSA-N
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Description

N-(2-(ethylthio)-4-phenylthiazol-5-yl)-2-phenoxypropanamide is a complex organic compound that belongs to the class of thiazole derivatives

Properties

IUPAC Name

N-(2-ethylsulfanyl-4-phenyl-1,3-thiazol-5-yl)-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S2/c1-3-25-20-21-17(15-10-6-4-7-11-15)19(26-20)22-18(23)14(2)24-16-12-8-5-9-13-16/h4-14H,3H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKFMJEPCDXQHQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=C(S1)NC(=O)C(C)OC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(ethylthio)-4-phenylthiazol-5-yl)-2-phenoxypropanamide typically involves the condensation of 2-phenoxypropanoic acid with 2-(ethylthio)-4-phenylthiazole-5-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-(ethylthio)-4-phenylthiazol-5-yl)-2-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The carbonyl group in the amide can be reduced to form an amine.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for aromatic substitution.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-(ethylthio)-4-phenylthiazol-5-yl)-2-phenoxypropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing the overall enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(methylthio)-4-phenylthiazol-5-yl)-2-phenoxypropanamide
  • N-(2-(ethylthio)-4-methylthiazol-5-yl)-2-phenoxypropanamide
  • N-(2-(ethylthio)-4-phenylthiazol-5-yl)-2-methoxypropanamide

Uniqueness

N-(2-(ethylthio)-4-phenylthiazol-5-yl)-2-phenoxypropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethylthio group and the phenoxypropanamide moiety allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Biological Activity

N-(2-(ethylthio)-4-phenylthiazol-5-yl)-2-phenoxypropanamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C17H18N2OS2\text{C}_{17}\text{H}_{18}\text{N}_2\text{OS}_2

Molecular Weight: 318.46 g/mol
CAS Number: 1261891-23-9

Research indicates that this compound exhibits multiple mechanisms of action, which may include:

  • Inhibition of Enzymatic Activity: The compound has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are implicated in various cancers .
  • Antimicrobial Properties: Preliminary studies suggest that it may possess antimicrobial activity against certain bacterial strains, potentially through disruption of bacterial cell wall synthesis.
  • Antiviral Activity: There is emerging evidence supporting its efficacy against viral infections, specifically targeting viral replication processes.

Table 1: Biological Activity Overview

Activity TypeTarget Organism/PathwayObserved EffectReference
HDAC InhibitionVarious Cancer Cell LinesReduced cell proliferation
AntimicrobialEscherichia coliInhibition of growth
AntiviralHIV-1Reduced viral replication

Case Study 1: Inhibition of Histone Deacetylases

A study conducted by researchers focused on the compound's ability to inhibit HDACs in cancer cell lines. The results demonstrated a significant decrease in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

In another research project, this compound was tested against several strains of bacteria. The compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against Escherichia coli, suggesting moderate antibacterial activity.

Case Study 3: Antiviral Properties

A recent investigation into the antiviral properties of this compound revealed that it could inhibit HIV-1 replication at low micromolar concentrations. The mechanism was attributed to interference with reverse transcriptase activity, highlighting its potential for further development as an antiviral drug .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(2-(ethylthio)-4-phenylthiazol-5-yl)-2-phenoxypropanamide, and how can reaction progress be monitored experimentally?

  • Methodology : The compound's synthesis likely involves multi-step reactions, such as coupling thiazole intermediates with phenoxypropanamide groups. A typical approach includes refluxing precursors (e.g., chloroacetamides) with sodium azide in a toluene-water solvent system under controlled conditions. Reaction progress is monitored via TLC using hexane:ethyl acetate (9:1) as the mobile phase . Post-reaction, purification involves solvent removal under reduced pressure, followed by crystallization (ethanol) or extraction (ethyl acetate) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodology :

  • FT-IR : Identifies functional groups (e.g., thiazole C-S stretching at ~650 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
  • NMR : ¹H NMR confirms ethylthio (-SCH₂CH₃) and phenoxy substituents, while ¹³C NMR resolves carbonyl and aromatic carbons.
  • X-ray crystallography : Validates 3D structure and intermolecular interactions (e.g., hydrogen bonding in the thiazole core) .

Q. How can researchers design preliminary biological activity assays for this compound?

  • Methodology : Begin with in vitro assays targeting antimicrobial or anticancer activity. For example:

  • Antimicrobial : Use microdilution assays (MIC determination) against Gram-positive/negative bacteria .
  • Anticancer : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity . Dose-response curves and IC₅₀ calculations are critical for potency evaluation.

Advanced Research Questions

Q. How can computational methods optimize the synthesis pathway and predict reaction outcomes?

  • Methodology : Quantum chemical calculations (e.g., DFT) model reaction intermediates and transition states to identify energetically favorable pathways. Tools like ICReDD’s reaction path search methods reduce trial-and-error by predicting optimal solvents, catalysts, or temperature conditions . Molecular dynamics simulations further refine solvent effects .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Methodology :

  • Meta-analysis : Compare datasets from multiple studies (e.g., antimicrobial IC₅₀ variations) to identify outliers or assay-specific biases .
  • Structure-activity relationship (SAR) : Modify substituents (e.g., ethylthio vs. methylthio groups) to isolate contributions to activity .
  • Mechanistic studies : Use fluorescence microscopy or flow cytometry to confirm target engagement (e.g., bacterial membrane disruption vs. enzyme inhibition) .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

  • Methodology :

  • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies differentially expressed proteins in treated vs. untreated cells .
  • Molecular docking : Predict binding affinity to targets (e.g., thymidylate synthase for anticancer activity) using AutoDock Vina or Schrödinger .
  • In vivo models : Use zebrafish or murine xenografts to assess bioavailability and toxicity .

Q. What advanced purification techniques address challenges in isolating high-purity batches?

  • Methodology :

  • HPLC-PDA : Reverse-phase chromatography with photodiode array detection separates impurities (e.g., unreacted phenoxy precursors) .
  • Recrystallization optimization : Screen solvents (ethanol, acetonitrile) to maximize yield and purity .

Data Analysis and Reporting

Q. How should researchers handle discrepancies between computational predictions and experimental results?

  • Methodology :

  • Error analysis : Compare calculated (DFT) vs. observed (X-ray) bond lengths/angles to refine computational models .
  • Sensitivity testing : Vary simulation parameters (e.g., solvation models) to assess robustness .

Q. What statistical frameworks are recommended for dose-response studies?

  • Methodology : Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC₅₀/EC₅₀ values. Software like GraphPad Prism or R packages (drc) ensure reproducibility .

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